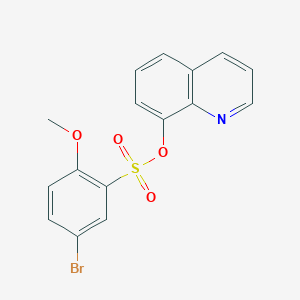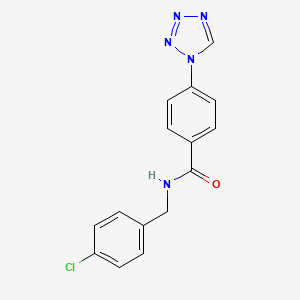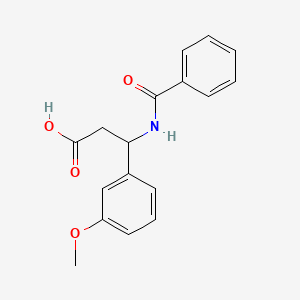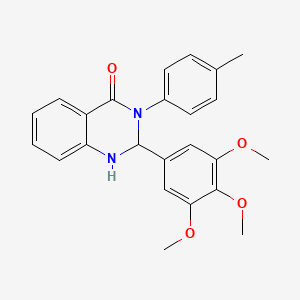![molecular formula C15H17ClN2O2 B5174366 N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5174366.png)
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BCH, is a chemical compound that has been widely studied for its potential therapeutic applications. BCH belongs to the class of bicyclic hydrazides, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its low toxicity. It has been found to exhibit minimal toxicity even at high doses. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide. One area of interest is its potential as an anticonvulsant agent. N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit anticonvulsant activity in animal models, and further research is needed to determine its efficacy in humans. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to inhibit the growth of cancer cells, and further research is needed to determine its potential as an anticancer agent.
In conclusion, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, antinociceptive, anti-inflammatory, and neuroprotective effects. While there are some limitations to using N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments, its low toxicity and cost-effectiveness make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of 2-chlorobenzoyl chloride with bicyclo[4.1.0]hept-2-ene-7-one in the presence of hydrazine hydrate. The resulting product is a white crystalline powder that has a melting point of 212-214°C.
Applications De Recherche Scientifique
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. Additionally, N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to inhibit the growth of cancer cells and exhibit neuroprotective effects.
Propriétés
IUPAC Name |
N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-8-4-3-7-11(12)14(19)17-18-15(20)13-9-5-1-2-6-10(9)13/h3-4,7-10,13H,1-2,5-6H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYSASPAEDDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)
![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
![3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)

![2-chloro-N-(4-{4-methyl-5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5174332.png)
![2-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5174338.png)

![N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B5174353.png)
![5-(4-chlorophenyl)-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol](/img/structure/B5174361.png)
![dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174376.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5174384.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5174387.png)

